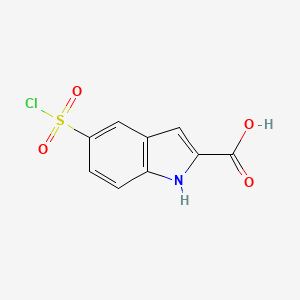

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is a versatile reagent used in organic synthesis, particularly for the preparation of bioactive products containing the sulfamoyl moiety .Molecular Structure Analysis

The structure of a similar compound, chlorosulfonyl isocyanate, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc. It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Applications De Recherche Scientifique

Synthesis and Characterization

- A series of new compounds derived from 1H-indole-2-carboxylic acids, like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized using 1H-indole-2-carboxylic acids as the core compound. These were characterized by various spectroscopic methods and molecular docking studies were carried out to predict their binding interactions with target proteins, such as EGFR (Reddy et al., 2022).

Novel Synthesis of Derivatives

- Novel synthesis techniques were employed to create biologically active indolo[3,2-C]isoquinoline derivatives starting from indole-2-carboxylates. These derivatives were further transformed through a series of chemical reactions to yield different compounds with potential biological applications (Sharma, 2017).

Structural Characterization

- Indole-5-carboxylic acid trimer, formed during electro-polymerization of indole-5 carboxylic acid, was characterized using a range of one- and two-dimensional NMR techniques. This study helps in understanding the molecular structure of such trimers (Mackintosh et al., 1994).

Antidiabetic Agent Synthesis

- Derivatives of Tryptoline-3-Carboxylic Acid, synthesized by coupling with various sulfonyl chlorides, were tested for in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of indole-2-carboxylic acid derivatives (Choudhary et al., 2011).

Antimicrobial Activity

- A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities, showing significant antimicrobial properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Raju et al., 2015).

X-ray Diffraction Studies

- The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a derivative of indole-2-carboxylic acid, was determined using X-ray diffraction. This structural analysis is crucial for understanding the physical and chemical properties of such compounds (Sakaki et al., 1975).

Oligomerization Studies

- Research on the oligomerization of indole derivatives, like indole-5-carboxylic acid, revealed the formation of various adducts and dimers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in various fields (Mutulis et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

5-chlorosulfonyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSVFTWWDLFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)